molecular formula C16H14BrN5O4S B1354059 PIK-75 CAS No. 945619-31-8

PIK-75

Cat. No.: B1354059
CAS No.: 945619-31-8
M. Wt: 452.3 g/mol
InChI Key: QTHCAAFKVUWAFI-UHFFFAOYSA-N
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Description

PIK-75 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromoimidazo[1,2-a]pyridine moiety, a nitrobenzenesulfonamide group, and a methylideneamino linkage. Its molecular formula is C16H14BrN5O4S, and it has a molecular weight of 488.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIK-75 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

PIK-75 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of PIK-75 involves its interaction with specific molecular targets. The bromoimidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PIK-75 is unique due to its combination of a bromoimidazo[1,2-a]pyridine core, a nitrobenzenesulfonamide group, and a methylideneamino linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Its biological activity has garnered significant interest due to its potential therapeutic applications in cancer and inflammatory diseases.

Inhibition of PI3K Pathway

This compound exhibits a potent inhibitory effect on the p110α isoform of PI3K, with an IC50 value of approximately 5.8 nM . This inhibition leads to a cascade of downstream effects that contribute to its biological activity:

  • Apoptosis Induction : In acute myeloid leukemia (AML) cells, this compound disrupts the interaction between Bcl-xL and Bak, leading to apoptosis through the loss of Mcl-1 protein, which is crucial for cell survival .
  • Anti-inflammatory Effects : this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, including esophageal epithelial cells and human smooth muscle cells .

Summary of Biological Activities

Biological Activity Description
Apoptosis Induction Targets Bcl-xL and Mcl-1 in AML cells, promoting cell death .
Cytokine Inhibition Reduces levels of IL-1β, IL-6, and IL-8 in response to inflammatory stimuli .
Insulin Secretion Enhances glucose-induced insulin secretion in pancreatic β-cells .
Inhibition of Cell Adhesion Suppresses expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) in endothelial cells .

Study on Inflammatory Mediators

A study investigated the effects of this compound on feline esophageal epithelial cells exposed to hydrogen peroxide. The results demonstrated that this compound significantly reduced the phosphorylation of Akt and decreased the expression of inflammatory cytokines:

  • Cell Viability : this compound did not significantly alter cell viability or morphology after hydrogen peroxide treatment.
  • Cytokine Expression : A dose-dependent reduction in IL-1β and IL-8 was observed following this compound treatment .

Overcoming Venetoclax Resistance

Recent research highlighted this compound's efficacy in overcoming venetoclax resistance in mantle cell lymphoma (MCL) cells. The compound effectively reduced MCL-1 expression and inhibited AKT activation in resistant cell lines:

Cell Line Response to Venetoclax (IC50) Response to this compound (IC50)
Maver-1Sensitive (2.9 nM)Potent (1.5 nM)
Granta-519Sensitive (5.8 nM)Potent (2.2 nM)
JeKo RResistant (>100 nM)Potent (10.9 nM)

This demonstrates this compound's potential as a therapeutic agent for patients with MCL who exhibit resistance to conventional treatments .

Properties

IUPAC Name

N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHCAAFKVUWAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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